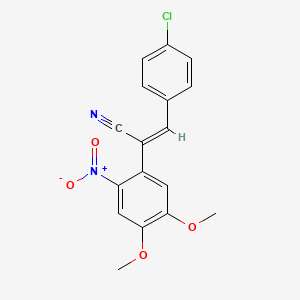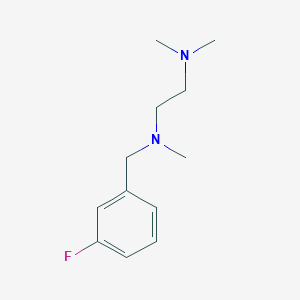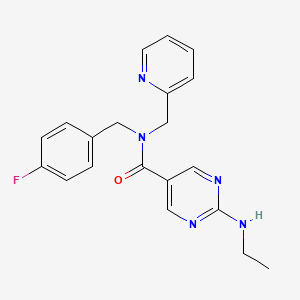![molecular formula C20H28FN3O2 B5655106 1-(4-fluorophenyl)-N,N-dimethyl-2-oxo-2-[4-(1-pyrrolidinylcarbonyl)-1-piperidinyl]ethanamine](/img/structure/B5655106.png)
1-(4-fluorophenyl)-N,N-dimethyl-2-oxo-2-[4-(1-pyrrolidinylcarbonyl)-1-piperidinyl]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 1-(4-fluorophenyl)-N,N-dimethyl-2-oxo-2-[4-(1-pyrrolidinylcarbonyl)-1-piperidinyl]ethanamine often involves complex reactions, including the use of piperidine and pyrrolidine bases, which are crucial in forming various chemical structures. For instance, the reaction of 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane with piperidine and pyrrolidine bases in a series of solvents has been studied to understand the kinetics and mechanism of such reactions, showing the complexity and multistep nature of these processes (Jarczewski et al., 1986).
Molecular Structure Analysis
Molecular structure analysis of compounds with piperidine and pyrrolidine components reveals interesting hydrogen-bonding patterns and structural configurations. Research on enaminones demonstrates bifurcated intra- and intermolecular hydrogen bonding, influencing the molecular and crystal structure of these compounds (Balderson et al., 2007). Such analyses are crucial for understanding the chemical behavior and potential applications of these molecules.
Chemical Reactions and Properties
Chemical reactions involving piperidine and pyrrolidine derivatives can lead to various final products, depending on the reaction conditions and the specific reactants used. Studies on the reactions of these derivatives have helped in the synthesis of molecules with potential biological activities, illustrating the importance of these reactions in creating pharmacologically relevant compounds (Eskola et al., 2002).
Physical Properties Analysis
The physical properties of compounds containing fluorophenyl, piperidine, and pyrrolidine groups are influenced by their molecular structure. These properties, including solubility, melting point, and crystalline structure, are essential for determining the compound's applicability in different scientific and industrial contexts. Research into the hydrogen-bonding patterns and molecular configurations of these compounds provides insight into their physical properties and potential uses (Kapples & Effland, 1993).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, stability, and degradation pathways, are critical for understanding how these molecules interact in various environments. Analyzing the chemical properties of fluorophenyl-piperidine-pyrrolidine derivatives helps in predicting their behavior in chemical reactions and potential applications in synthesis and drug development (Sakoda et al., 1992).
properties
IUPAC Name |
2-(dimethylamino)-2-(4-fluorophenyl)-1-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28FN3O2/c1-22(2)18(15-5-7-17(21)8-6-15)20(26)24-13-9-16(10-14-24)19(25)23-11-3-4-12-23/h5-8,16,18H,3-4,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZLRFPDHIPFIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1=CC=C(C=C1)F)C(=O)N2CCC(CC2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S*,4R*)-1-[(5-fluoro-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5655023.png)
![N-[1-(methoxymethyl)cyclopentyl]-4-piperidin-3-ylbenzamide](/img/structure/B5655024.png)

![N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5655041.png)
![(1R*,5R*)-6-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5655044.png)
![N,N-dimethyl-8-(3-methylbutyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5655061.png)

![N-ethyl-5-({4-[2-(4-morpholinyl)-2-oxoethyl]-1-piperazinyl}carbonyl)-2-pyrimidinamine](/img/structure/B5655091.png)
![N-methyl-3-[(2-methylpyrrolidin-1-yl)sulfonyl]-N-(1,3-thiazol-2-ylmethyl)benzamide](/img/structure/B5655092.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-3-yl)acetamide hydrochloride](/img/structure/B5655094.png)

![3-(4-methoxyphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5655113.png)

